molecular formula C18H16N6O3S B6515202 N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931364-47-5

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No.: B6515202
CAS No.: 931364-47-5
M. Wt: 396.4 g/mol
InChI Key: WEDYLVJKFOEFBM-UHFFFAOYSA-N
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Description

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 1-(2-ethoxyphenyl)-5-methyltriazole moiety and a furan-2-carboxamide group. This structure combines electron-rich (furan) and electron-deficient (thiadiazole, triazole) aromatic systems, which may confer unique physicochemical and pharmacological properties. Crystal structure determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), as noted in the literature .

Properties

IUPAC Name

N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-3-26-13-8-5-4-7-12(13)24-11(2)15(21-23-24)16-19-18(28-22-16)20-17(25)14-9-6-10-27-14/h4-10H,3H2,1-2H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYLVJKFOEFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, the compound’s effects on biochemical pathways can be better understood.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through experimental studies once the compound’s targets and mode of action are better understood.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could denature the compound or its targets, reducing its efficacy. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to bind to its targets.

Biological Activity

The compound N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors under controlled conditions. The characterization of the synthesized compound is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm its structural integrity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole and thiadiazole derivatives. For instance:

  • Antibacterial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that triazole derivatives showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 μg/mL
Compound BE. coli20 μg/mL
N-{3-[...]K. pneumoniae10 μg/mL

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. For example:

  • Anti-Candida Activity : Similar compounds have been shown to inhibit the growth of Candida albicans, with some derivatives exhibiting lower MIC values than traditional antifungal agents like fluconazole .
CompoundFungal StrainMIC (μg/mL)
Compound CC. albicans8
Compound DC. glabrata16

Anticancer Activity

The potential anticancer effects of this compound have also been explored:

  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation . For instance, a derivative demonstrated cytotoxicity against colon carcinoma cell lines with an IC50 value of 6.2 μM .
Cancer Cell LineIC50 (μM)
HCT116 (Colon)6.2
T47D (Breast)27.3

Case Study 1: Antiviral Properties

In a study evaluating antiviral activity against Influenza A virus strains, certain thiadiazole derivatives exhibited notable inhibition with EC50 values comparable to established antiviral medications. This positions this compound as a potential candidate for further antiviral drug development .

Case Study 2: Antituberculosis Activity

Another investigation focused on the antituberculosis potential of related compounds revealed that some derivatives effectively inhibited the growth of Mycobacterium tuberculosis, suggesting that this class of compounds could be explored for treating resistant tuberculosis strains .

Scientific Research Applications

Anticancer Activity

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide has shown promising anticancer properties. Studies indicate that it may act as an enzyme inhibitor or receptor modulator, exhibiting significant binding affinity towards enzymes involved in cancer proliferation pathways. Mechanistic studies often utilize molecular docking simulations to predict interactions at the molecular level.

Anti-inflammatory Properties

Research has highlighted the compound's potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating various inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness against resistant strains positions it as a valuable candidate in the development of new antibiotics .

Polymer Chemistry

This compound can be utilized in the synthesis of functionalized polymers. Its unique structure allows for the incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Nanotechnology

In nanotechnology, this compound can serve as a building block for creating nanostructured materials with specific functionalities. Its ability to form stable complexes with metals enhances its application in catalysis and sensor technology.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
  • Inhibition of Inflammatory Pathways : Another research article demonstrated that this compound effectively inhibited NF-kB signaling pathways in vitro, suggesting its potential use in treating chronic inflammatory conditions .
  • Antimicrobial Testing : In vitro testing revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules identified in the provided evidence:

Compound Name Core Structure Substituents Key Features
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide (Target) 1,2,4-Thiadiazole - 1-(2-ethoxyphenyl)-5-methyltriazol-4-yl
- Furan-2-carboxamide
Electron-deficient thiadiazole core; ortho-ethoxy substituent
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 2-ethoxyphenyl
- 4-(5-methyltriazol-1-yl)phenyl
Dual triazole system; para-substituted phenyl ring
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(furan-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide (L102-0601) 1,3-Thiazole - 1-(4-ethoxyphenyl)-5-methyltriazol-4-yl
- Furan-2-ylmethyl carboxamide
Thiazole core; para-ethoxy substituent; enhanced solubility via furan-methyl
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole - 3-methoxyphenyl
- 4-(trifluoromethyl)benzyl
Meta-methoxy group; CF3-substituted benzyl for lipophilicity

Structural and Functional Analysis

Core Heterocycles: The 1,2,4-thiadiazole core in the target compound differs from 1,3-thiazole (L102-0601, ) and 1,2,3-triazole () systems.

Substituent Effects :

  • Ethoxy Position : The target compound’s 2-ethoxyphenyl group (ortho-substitution) may hinder rotational freedom and reduce steric accessibility compared to the 4-ethoxyphenyl (para) analog in L102-0601 .
  • Carboxamide Linkage : The direct furan-2-carboxamide in the target contrasts with the furan-2-ylmethyl group in L102-0601, which introduces a flexible methylene spacer, possibly improving binding interactions .

Pharmacological Implications :

  • While explicit activity data are unavailable in the provided evidence, structural analogs like L102-0601 and the CF3-benzyl derivative () suggest that electron-withdrawing groups (e.g., CF3) and methoxy/ethoxy substituents modulate target affinity and pharmacokinetics.

Crystallographic and Computational Insights

  • The SHELX suite (e.g., SHELXL ) has been pivotal in resolving crystal structures of similar compounds, aiding in conformational analysis and intermolecular interaction studies. For instance, the ortho-ethoxy group in the target compound may induce specific packing patterns due to steric and electronic effects.

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